3-(benzo[d][1,3]dioxol-5-yl)-N-(4-butoxyphenyl)pyrrolidine-1-carboxamide

Epigenetics SMYD inhibition Cancer therapeutics

3-(benzo[d][1,3]dioxol-5-yl)-N-(4-butoxyphenyl)pyrrolidine-1-carboxamide (CAS 2034598-29-1) is a synthetic small molecule belonging to the pyrrolidine-1-carboxamide class, characterized by a benzodioxole ring and a 4-butoxyphenyl group. This compound architecture is formally covered by the Markush structures in patent families claiming substituted pyrrolidine carboxamides as inhibitors of SMYD proteins (e.g., SMYD2, SMYD3) for oncology applications.

Molecular Formula C22H26N2O4
Molecular Weight 382.46
CAS No. 2034598-29-1
Cat. No. B2439655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzo[d][1,3]dioxol-5-yl)-N-(4-butoxyphenyl)pyrrolidine-1-carboxamide
CAS2034598-29-1
Molecular FormulaC22H26N2O4
Molecular Weight382.46
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)NC(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C22H26N2O4/c1-2-3-12-26-19-7-5-18(6-8-19)23-22(25)24-11-10-17(14-24)16-4-9-20-21(13-16)28-15-27-20/h4-9,13,17H,2-3,10-12,14-15H2,1H3,(H,23,25)
InChIKeySAZCGQDRCPWOCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2034598-29-1 Chemical Profile: Pyrrolidine-Carboxamide Scaffold with Benzodioxole and Butoxyphenyl Substituents


3-(benzo[d][1,3]dioxol-5-yl)-N-(4-butoxyphenyl)pyrrolidine-1-carboxamide (CAS 2034598-29-1) is a synthetic small molecule belonging to the pyrrolidine-1-carboxamide class, characterized by a benzodioxole ring and a 4-butoxyphenyl group [1]. This compound architecture is formally covered by the Markush structures in patent families claiming substituted pyrrolidine carboxamides as inhibitors of SMYD proteins (e.g., SMYD2, SMYD3) for oncology applications [2]. The benzodioxole moiety is a privileged structure in medicinal chemistry, while the butoxyphenyl tail is designed to modulate lipophilicity and target engagement [1].

Structural Uniqueness of 2034598-29-1: Why Simple Pyrrolidine-Carboxamide Analogs Cannot Substitute


Within the pyrrolidine-1-carboxamide subclass, even minor structural changes can drastically alter biological activity, as demonstrated by the loss of antiviral potency when a 1,3-benzodioxole moiety was introduced into oxalamide-based HIV-1 entry inhibitors [1]. The specific combination of a 3-(benzo[d][1,3]dioxol-5-yl) substituent on the pyrrolidine ring and an N-(4-butoxyphenyl) carboxamide tail in 2034598-29-1 distinguishes it from close analogs like the N-(2-methylphenyl) variant (CAS 2034563-66-9) , where the replacement of the butoxy chain with a methyl group is predicted to significantly alter logP, solubility, and target binding conformation [2]. Generic substitution without head-to-head data is therefore unsupported.

Quantitative Differentiation of 2034598-29-1: Evidence-Based Comparator Analysis


Target Engagement Potential: SMYD2/3 Inhibitory Activity Class Comparison

As a pyrrolidine carboxamide falling within the generic Formula I of Epizyme's SMYD inhibitor patent family, 2034598-29-1 is expected to exhibit inhibitory activity against SMYD2 and/or SMYD3 proteins [1]. While no compound-specific IC50 data is publicly available, the patent class reports that representative compounds display SMYD3 IC50 values in the sub-micromolar range (typically <1 µM) in biochemical assays [1]. This differentiates the compound from non-benzodioxole pyrrolidine carboxamides such as the PKCδ-targeting compounds described by Omar et al., which exhibit anticancer IC50 values of 0.5-10 µM in hepatocellular carcinoma cell lines but operate via a distinct mechanism unrelated to SMYD proteins [2].

Epigenetics SMYD inhibition Cancer therapeutics

Lipophilicity-Driven Differentiation: Calculated logP Advantage Over De-butoxy Analog

The presence of the butoxy chain on the N-phenyl ring of 2034598-29-1 is predicted to increase lipophilicity compared to the analogous N-(2-methylphenyl) compound (CAS 2034563-66-9) . While experimentally measured logP values are not publicly available for either compound, in silico predictions (ALOGPS 2.1) estimate a logP of approximately 4.2 for 2034598-29-1 versus approximately 3.0 for the 2-methyl analog, a difference of ~1.2 log units [1]. This shift moves the compound closer to the optimal lipophilicity range for CNS penetration (logP 2-5) while remaining within typical drug-like space [2].

Physicochemical properties logP Drug-likeness

Procurement Purity Benchmarking: 95%+ Baseline with Analytical Verification

Commercial sourcing data indicates that 2034598-29-1 is available at ≥95% purity from multiple non-excluded vendors, with typical catalog specifications including HPLC and NMR verification . In contrast, less common analogs such as the 2-methylphenyl variant may be offered at lower purity levels (e.g., 90-95%) or with limited analytical documentation, increasing the risk of undetected impurities in bioassays . The consistent 95%+ specification reduces potential confounding effects in dose-response experiments where impurities ≥5% can produce false negative or off-target signals [1].

Compound purity Quality control Procurement specification

Recommended Procurement Scenarios for 2034598-29-1 Based on Evidence Profile


SMYD2/3 Epigenetic Inhibitor Screening Libraries

Given its structural coverage by Epizyme's SMYD inhibitor patents, 2034598-29-1 is best deployed as a screening deck compound in biochemical or cellular assays targeting SMYD2 or SMYD3 for oncology indications [1]. Its benzodioxole-pyrrolidine core aligns with the pharmacophore requirements for this emerging target class, unlike generic PKCδ-targeting carboxamides [2].

CNS-Penetrant Probe Design Projects

With a predicted logP of ~4.2, 2034598-29-1 falls within the optimal range for CNS drug candidates [1]. Research groups optimizing brain-penetrant pyrrolidine carboxamides should prioritize this compound over less lipophilic analogs like the N-(2-methylphenyl) variant (predicted logP ~3.0) when designing in vivo PK studies [2].

Quality-Controlled Chemical Biology Probe Studies

For laboratories requiring consistent ≥95% purity with vendor-provided QC documentation, 2034598-29-1 offers a procurement advantage over structurally similar compounds that may exhibit lot-to-lot variability or lower purity guarantees [1]. This is critical for SPR, ITC, and cellular thermal shift assays where compound integrity directly affects target engagement conclusions [2].

Quote Request

Request a Quote for 3-(benzo[d][1,3]dioxol-5-yl)-N-(4-butoxyphenyl)pyrrolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.